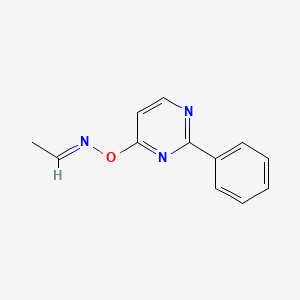
Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom This particular compound features an acetaldehyde moiety linked to a 2-phenylpyrimidin-4-yl group through an oxime bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime typically involves the reaction of acetaldehyde with hydroxylamine in the presence of a base. The reaction proceeds as follows:
Preparation of Acetaldoxime: Acetaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or calcium oxide to form acetaldoxime.
Formation of the Target Compound: The acetaldoxime is then reacted with 2-phenylpyrimidin-4-yl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, thereby inhibiting enzyme activity or modulating receptor function . The phenylpyrimidinyl moiety can enhance binding affinity and specificity through π-π interactions and hydrophobic contacts .
Comparación Con Compuestos Similares
Similar Compounds
Acetaldoxime: A simpler oxime with similar reactivity but lacking the phenylpyrimidinyl group.
Benzaldoxime: An oxime derived from benzaldehyde, used in similar applications but with different structural features.
Uniqueness
Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime is unique due to the presence of the phenylpyrimidinyl group, which imparts specific chemical and biological properties. This structural feature enhances its potential as a versatile building block in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C12H11N3O |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
(E)-N-(2-phenylpyrimidin-4-yl)oxyethanimine |
InChI |
InChI=1S/C12H11N3O/c1-2-14-16-11-8-9-13-12(15-11)10-6-4-3-5-7-10/h2-9H,1H3/b14-2+ |
Clave InChI |
FHSLLHQPQAORHF-JLZUIIAYSA-N |
SMILES isomérico |
C/C=N/OC1=NC(=NC=C1)C2=CC=CC=C2 |
SMILES canónico |
CC=NOC1=NC(=NC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


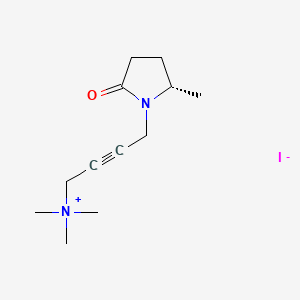
![Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-](/img/structure/B12908116.png)
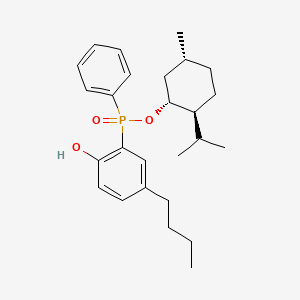
![Isoxazolo[5,4-b]pyridine, 6-(4-methylphenyl)-3-phenyl-](/img/structure/B12908130.png)

![6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12908145.png)
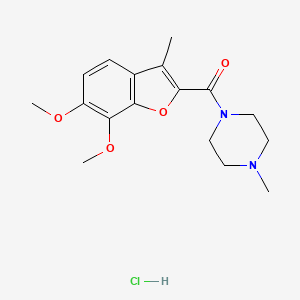
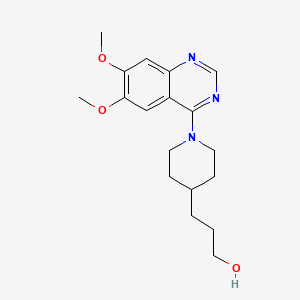

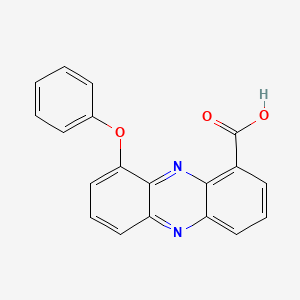
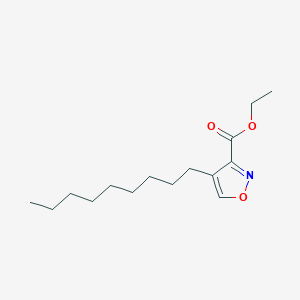
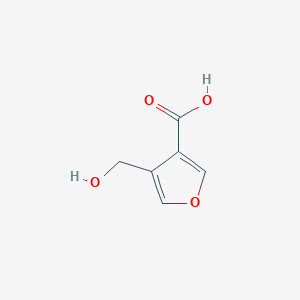
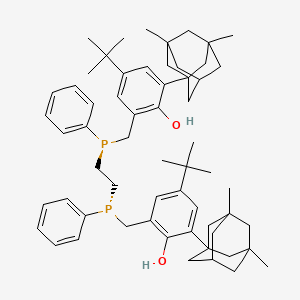
![3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide](/img/structure/B12908192.png)
